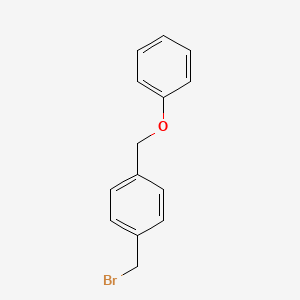

1-(Bromomethyl)-4-(phenoxymethyl)benzene

Description

Contextualizing Halogenated Benzyl (B1604629) Ethers in Synthetic Strategy

The introduction of a halogen, such as bromine, onto the benzylic methyl group of a benzyl ether dramatically enhances its synthetic utility. Halogenated benzyl ethers, like 1-(bromomethyl)-4-(phenoxymethyl)benzene, are particularly valuable due to the presence of the highly reactive bromomethyl group. This functionality serves as an excellent electrophilic site, readily participating in nucleophilic substitution reactions. molaid.comevitachem.com This reactivity allows for the facile introduction of the substituted benzyl moiety into a wide variety of molecular scaffolds.

The presence of the halogen transforms the otherwise relatively inert methyl group into a versatile chemical handle, opening up a plethora of possibilities for molecular elaboration. The reactivity of the C-Br bond in the bromomethyl group is central to the synthetic applications of these compounds. evitachem.com

Significance of this compound as a Synthetic Intermediate

This compound (CAS No. 724452-82-8) is a bifunctional molecule that combines the reactivity of a benzyl bromide with the structural features of a phenoxymethyl (B101242) ether. bldpharm.comchemicalbook.com This dual functionality makes it a highly valuable intermediate for the synthesis of more complex molecules. evitachem.com The bromomethyl group can be readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, allowing for the attachment of the 4-(phenoxymethyl)benzyl group to a target molecule.

This capability is of particular interest in medicinal chemistry, where the introduction of specific aromatic and ether functionalities can significantly influence a compound's pharmacological profile. ontosight.aiontosight.ai The phenoxymethyl portion of the molecule can engage in important binding interactions with biological targets, while the benzyl framework provides a rigid scaffold.

Overview of Research Trajectories Pertaining to Benzene (B151609) Derivatives with Halogenated Methyl and Ethereal Functionalities

Current research involving benzene derivatives equipped with both halogenated methyl and ether functionalities is largely focused on their application as building blocks for the synthesis of novel compounds with potential applications in medicine and materials science. ontosight.aiontosight.aievitachem.com A significant area of investigation is the use of these intermediates in the construction of heterocyclic compounds. The reactive bromomethyl group is an ideal electrophile for the N-alkylation of nitrogen-containing heterocycles, a key step in the synthesis of many pharmaceutical agents.

Below are some of the key properties of this compound:

| Property | Value |

| CAS Number | 724452-82-8 |

| Molecular Formula | C14H13BrO |

| Molecular Weight | 277.16 g/mol |

| Appearance | Not specified (likely a solid or oil) |

| Solubility | Expected to be soluble in common organic solvents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTXXSMJSHMITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640408 | |

| Record name | 1-(Bromomethyl)-4-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724452-82-8 | |

| Record name | 1-(Bromomethyl)-4-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 4 Phenoxymethyl Benzene

Retrosynthetic Analysis of 1-(Bromomethyl)-4-(phenoxymethyl)benzene

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

C-Br Bond Disconnection: The most direct approach involves disconnecting the carbon-bromine bond of the bromomethyl group. This functional group interconversion (FGI) points to 4-(phenoxymethyl)toluene as the immediate precursor. This strategy relies on the selective bromination of the benzylic methyl group.

C-O Ether Bond Disconnection: An alternative disconnection breaks the ether linkage. This can be envisioned in two ways, leading back to precursors suitable for either a Williamson ether synthesis or a Mitsunobu reaction. This route suggests precursors such as phenol (B47542) and a 4-(bromomethyl)benzyl halide (e.g., 1-(bromomethyl)-4-(chloromethyl)benzene) or 4-(bromomethyl)benzyl alcohol and phenol .

Precursor Synthesis and Functional Group Interconversions Leading to the Core Structure

Following the most direct retrosynthetic path, the key precursor is 4-(phenoxymethyl)toluene. The synthesis of this molecule is typically achieved via the Williamson ether synthesis. This method involves the reaction of sodium phenoxide, generated by treating phenol with a base like sodium hydroxide, with 4-methylbenzyl chloride.

The concept of Functional Group Interconversion (FGI) is central to organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. ic.ac.ukimperial.ac.uk In the context of synthesizing this compound from its toluene (B28343) precursor, the pivotal FGI is the conversion of a benzylic methyl group (-CH₃) into a bromomethyl group (-CH₂Br). This transformation is the final step in the primary synthetic route.

Direct Bromination Approaches for Methylbenzyl Ethers

The direct conversion of the methyl group in 4-(phenoxymethyl)toluene to a bromomethyl group is a highly effective strategy. This transformation hinges on the unique reactivity of the benzylic position.

Benzylic C-H bonds are significantly weaker than typical alkyl C-H bonds because homolytic cleavage results in a resonance-stabilized benzylic radical. libretexts.orgoregonstate.edu This inherent stability allows for selective substitution at the benzylic position via a radical chain mechanism.

The mechanism proceeds in three stages:

Initiation: A radical initiator, such as UV light or a chemical like azobisisobutyronitrile (AIBN), causes the homolytic cleavage of a bromine source to generate bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming hydrogen bromide (HBr) and a resonance-stabilized benzyl (B1604629) radical. This radical then abstracts a bromine atom from another molecule of the bromine source to yield the final product and a new bromine radical, which continues the chain reaction. oregonstate.edu

Termination: The reaction concludes when radicals combine with each other.

Careful selection of reagents and reaction conditions is crucial to ensure high yield and selectivity for monobromination at the benzylic position, avoiding side reactions like substitution on the aromatic ring or multiple brominations.

N-Bromosuccinimide (NBS) is the most widely used reagent for benzylic bromination. libretexts.org It serves as a source for a consistent, low concentration of elemental bromine (Br₂) through its reaction with trace amounts of HBr generated during the propagation step. This low concentration is key to favoring the radical pathway over electrophilic aromatic substitution. masterorganicchemistry.com

Alternative reagents have also been developed. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can be used, often in conjunction with a Lewis acid catalyst like zirconium(IV) chloride, to achieve efficient benzylic bromination under mild conditions. nih.gov Boron tribromide has also been reported as a facile method for the benzylic bromination of various toluene derivatives. bohrium.com

The choice of solvent and initiator is also critical. Non-polar solvents like carbon tetrachloride (CCl₄) or trifluoromethylbenzene (PhCF₃) are traditionally used to prevent ionic side reactions. masterorganicchemistry.com The reaction can be initiated by photochemical means (UV lamp) or with thermal initiators like AIBN or benzoyl peroxide (BPO). gla.ac.uk Studies have shown that photo-initiation can sometimes lead to higher selectivity and yield compared to thermal initiation. gla.ac.uk

| Reagent(s) | Initiator | Solvent(s) | Key Features |

| N-Bromosuccinimide (NBS) | UV light, AIBN, BPO | CCl₄, CH₂Cl₂, PhCF₃ | Most common method; maintains low Br₂ concentration, favoring radical substitution. libretexts.orgmasterorganicchemistry.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) / ZrCl₄ | Room Light | Dichloromethane (B109758) | Lewis acid-catalyzed radical pathway; efficient under mild conditions. nih.gov |

| Boron Tribromide (BBr₃) | None (thermal) | Carbon Tetrachloride | Alternative method for direct benzylic bromination. bohrium.com |

| Bromine (Br₂) | UV light | Carbon Tetrachloride | Direct use of Br₂ is possible but can be less selective than NBS. masterorganicchemistry.com |

Alternative Synthetic Routes to this compound

Besides direct bromination, the target molecule can be synthesized by forming the ether bond as a key step.

The Mitsunobu reaction is a powerful method for forming esters, ethers, and other functional groups by converting a primary or secondary alcohol. organic-chemistry.orgwikipedia.org It operates under mild, neutral conditions and proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the alcohol carbon. organic-chemistry.org

In the context of synthesizing this compound, this reaction would involve coupling 4-(bromomethyl)benzyl alcohol with phenol . The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism involves the initial reaction of triphenylphosphine with DEAD to form a phosphonium (B103445) salt. This species then activates the alcohol, converting the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by the phenoxide displaces the activated oxygen, forming the desired ether linkage and triphenylphosphine oxide as a byproduct. organic-chemistry.org This route offers an alternative to the Williamson ether synthesis, particularly when mild conditions are required.

Bromination of Precursor Alcohols or Halides

A primary and effective method for the synthesis of this compound involves the bromination of its corresponding precursor alcohol, (4-(phenoxymethyl)phenyl)methanol. This transformation is typically achieved using phosphorus tribromide (PBr₃), a common reagent for converting primary and secondary alcohols to their corresponding alkyl bromides.

The reaction proceeds via the activation of the alcohol's hydroxyl group by phosphorus tribromide. The oxygen atom of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction. This backside attack on the carbon atom attached to the oxygen results in the formation of the desired this compound. The use of reagents like PBr₃ is often preferred over hydrobromic acid (HBr) to avoid potential carbocation rearrangements, even though with a benzylic alcohol this is less of a concern.

A representative synthetic procedure is as follows: (4-(phenoxymethyl)phenyl)methanol is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM), and the solution is cooled in an ice bath. Phosphorus tribromide is then added dropwise to the cooled solution. The reaction mixture is stirred at a low temperature for a specified period to ensure complete conversion. Following the reaction, the mixture is carefully quenched with water or an aqueous bicarbonate solution to neutralize any remaining PBr₃ and phosphorous acid byproducts. The organic layer is then separated, washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

| Reactant | Reagent | Solvent | Temperature | Reaction Time |

| (4-(phenoxymethyl)phenyl)methanol | Phosphorus tribromide (PBr₃) | Dichloromethane (DCM) | 0 °C | 1-2 hours |

Optimization Strategies for Synthetic Yields and Purity of this compound

Optimizing the synthesis of this compound is critical for improving reaction efficiency and the quality of the final product. Key areas for optimization include reaction conditions and purification methods.

Several factors can influence the yield of the bromination reaction. Incomplete reactions or side reactions can lead to lower yields. One potential side reaction is the formation of phosphite (B83602) ester intermediates which may be lost during the aqueous workup, thus reducing the yield of the desired bromide. To mitigate these issues, several strategies can be employed.

One common approach is to use a slight excess of phosphorus tribromide, typically between 1.1 and 1.3 equivalents, to ensure the complete conversion of the starting alcohol. The purity of the PBr₃ is also crucial, as impurities can lead to undesired side reactions. Using freshly distilled PBr₃ is recommended.

The mode of addition of the reagents can also impact the outcome. An inverse addition, where the solution of (4-(phenoxymethyl)phenyl)methanol is added slowly to the PBr₃ solution, can sometimes improve yields by maintaining a consistent excess of the brominating agent throughout the reaction.

Temperature control is another critical parameter. While the reaction is often initiated at 0 °C, allowing the reaction to slowly warm to room temperature can facilitate the completion of the reaction. For particularly sensitive substrates, starting the reaction at an even lower temperature, such as -78 °C, and then gradually warming it up might be beneficial.

| Parameter | Standard Condition | Optimization Strategy | Rationale |

| Stoichiometry of PBr₃ | 1.0 equivalent | 1.1 - 1.3 equivalents | Ensures complete conversion of the alcohol. |

| Reagent Addition | PBr₃ added to alcohol | Inverse addition (alcohol added to PBr₃) | Maintains an excess of the brominating agent. |

| Temperature | 0 °C | Start at -78 °C and warm to room temperature | Provides better control over the reaction. |

| Solvent | Dichloromethane (DCM) | Anhydrous aprotic solvents (e.g., diethyl ether, THF) | Solvent can influence reaction rate and solubility. |

Following the reaction, purification of the crude this compound is essential to remove unreacted starting materials, reagents, and byproducts. Standard purification techniques include column chromatography on silica (B1680970) gel. The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation of the product from impurities.

Recrystallization is another effective method for purifying the final product, especially if it is a solid at room temperature. This involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which results in the formation of pure crystals of this compound.

Chemical Transformations and Reaction Pathways of 1 Bromomethyl 4 Phenoxymethyl Benzene

Nucleophilic Substitution Reactions at the Benzylic Bromine Center

The presence of a bromine atom at the benzylic position makes 1-(bromomethyl)-4-(phenoxymethyl)benzene an excellent substrate for nucleophilic substitution reactions. The benzylic carbocation intermediate, should one form, is stabilized by the adjacent phenyl ring, facilitating both SN1 and SN2 reaction pathways, although SN2 is generally favored with good nucleophiles.

Reactivity with Oxygen Nucleophiles

This compound readily reacts with a variety of oxygen-containing nucleophiles to form ethers and esters. For instance, in a classic Williamson ether synthesis, treatment with alkoxides, such as sodium ethoxide, in a suitable solvent like ethanol, yields the corresponding ether. Similarly, reaction with carboxylate salts, such as sodium acetate, in a polar aprotic solvent, affords the corresponding ester.

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, including ammonia (B1221849), primary and secondary amines, and azides, react efficiently with this compound to produce the corresponding nitrogen-containing compounds. The reaction with ammonia or primary/secondary amines typically proceeds in a polar solvent to yield the corresponding benzylamines. A particularly useful transformation is the reaction with sodium azide (B81097), which provides a facile route to the corresponding benzyl (B1604629) azide. nih.gov This azide can then be further elaborated, for example, through "click" chemistry or reduction to the primary amine. nih.gov

Reactivity with Carbon Nucleophiles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable electrophile in this context. Strong carbon nucleophiles, such as cyanide ions or enolates derived from β-dicarbonyl compounds, readily displace the bromide to form new C-C bonds. The reaction with sodium cyanide, for instance, provides a straightforward method for introducing a nitrile group, which is a versatile precursor for carboxylic acids, amines, and other functional groups.

Reactivity with Sulfur and Phosphorus Nucleophiles

Sulfur and phosphorus nucleophiles also exhibit high reactivity towards this compound. Thiolates, generated from thiols and a base, react to form thioethers. In a similar vein, triphenylphosphine (B44618), a common phosphorus nucleophile, reacts to form a phosphonium (B103445) salt. This salt is a key intermediate in the Wittig reaction, a widely used method for the synthesis of alkenes.

Interactive Table: Nucleophilic Substitution Reactions of this compound

| Nucleophile Category | Specific Nucleophile | Reagent Example | Product Type |

| Oxygen | Alkoxide | Sodium Ethoxide | Ether |

| Carboxylate | Sodium Acetate | Ester | |

| Nitrogen | Amine | Diethylamine | Amine |

| Azide | Sodium Azide | Azide | |

| Carbon | Cyanide | Sodium Cyanide | Nitrile |

| Enolate | Sodium diethyl malonate | Alkylated malonic ester | |

| Sulfur | Thiolate | Sodium thiophenoxide | Thioether |

| Phosphorus | Phosphine | Triphenylphosphine | Phosphonium Salt |

Radical Reactions Involving the Benzylic Bromine Moiety

Beyond its utility in nucleophilic substitution reactions, the benzylic bromine of this compound can participate in radical reactions. Recent advancements in photoredox catalysis have enabled the generation of benzyl radicals from benzyl bromides under mild conditions. organic-chemistry.orgnih.govacs.org In a cooperative catalytic system, a nucleophilic catalyst, such as lutidine, can displace the bromide to form a lutidinium salt. nih.gov This salt has a lower reduction potential, facilitating its conversion to a benzyl radical via single-electron transfer (SET) from a photocatalyst upon irradiation with visible light. nih.govacs.org This transient benzyl radical can then engage in various coupling reactions, for example, with electron-deficient alkenes in a Giese-type reaction to form more complex molecular architectures. organic-chemistry.org

Interactive Table: Radical Coupling of Benzyl Bromides

| Reaction Type | Coupling Partner | Catalyst System | Key Intermediate |

| Giese Coupling | Electron-deficient alkene | Photocatalyst + Nucleophilic catalyst (e.g., lutidine) | Benzyl radical |

| Desulfinative Coupling | (Hetero)aryl halide | Palladium catalyst + Sulfinate | Benzyl radical |

| Thioether Synthesis | Disulfide | Iron catalyst | Benzyl radical |

Electrophilic Aromatic Substitution Reactions on the Phenoxymethyl (B101242) Phenyl Ring

The phenoxymethyl substituent on one of the phenyl rings of this compound is an ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The oxygen atom of the ether linkage can donate its lone pair of electrons into the aromatic ring through resonance, thereby activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO2) predominantly at the ortho and para positions of the phenoxymethyl-substituted ring. masterorganicchemistry.comstmarys-ca.edunih.govyoutube.com

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) will result in the ortho- and para-halogenated products. wikipedia.orglumenlearning.commasterorganicchemistry.comuobabylon.edu.iq

Sulfonation: Fuming sulfuric acid (H2SO4/SO3) will introduce a sulfonic acid group (-SO3H) at the ortho and para positions. This reaction is often reversible. chemistrysteps.comlibretexts.orgyoutube.comlibretexts.orgquora.com

Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst will lead to the introduction of an alkyl group at the ortho and para positions. mt.comlibretexts.orgyoutube.comkhanacademy.orglibretexts.org However, this reaction is prone to polyalkylation and carbocation rearrangements. libretexts.orgyoutube.com

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst also occurs at the ortho and para positions. wisc.edukhanacademy.orglibretexts.org This reaction is generally more controlled than the alkylation as the product is deactivated towards further substitution. libretexts.org

Interactive Table: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Major Products |

| Nitration | HNO3, H2SO4 | NO2+ | Ortho-nitro and Para-nitro substituted |

| Bromination | Br2, FeBr3 | Br+ | Ortho-bromo and Para-bromo substituted |

| Sulfonation | SO3, H2SO4 | SO3 | Ortho-sulfonic acid and Para-sulfonic acid substituted |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ | Ortho-alkyl and Para-alkyl substituted |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | Ortho-acyl and Para-acyl substituted |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Group

The C(sp³)-Br bond of the bromomethyl group is a prime site for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for constructing complex molecular architectures. The general mechanism involves the oxidative addition of the carbon-bromine bond to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govpearson.com For a substrate like this compound, the reaction would involve the coupling of its bromomethyl group with various aryl- or vinylboronic acids. This reaction class has been extensively studied for benzyl halides, demonstrating broad applicability. organic-chemistry.orgyoutube.commasterorganicchemistry.com

Research on analogous benzyl bromides shows that these couplings are typically performed in the presence of a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a base, like cesium carbonate (Cs₂CO₃), in a solvent system such as aqueous tetrahydrofuran (B95107) (THF). nih.gov The reaction is compatible with a wide range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents. nih.gov While specific studies on this compound are not extensively documented in seminal literature, its reactivity is expected to be consistent with other substituted benzyl bromides.

| Entry | Aryltrifluoroborate Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O | Diphenylmethane derivative | 95 |

| 2 | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O | 4-Methoxydiphenylmethane derivative | 93 |

| 3 | Potassium 4-fluorophenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O | 4-Fluorodiphenylmethane derivative | 88 |

| 4 | Potassium 2-thienyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | CPME/H₂O | Thiophene-substituted derivative | 75 |

Data adapted from studies on analogous benzyl bromide systems. nih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govlookchem.com While the reaction traditionally uses aryl halides, methodologies have been developed for the coupling of sp³-hybridized carbons, such as those in benzyl bromides. chegg.com These reactions can be challenging due to competing side reactions, but efficient protocols have been established.

An effective method for the Sonogashira-type coupling of benzyl bromides involves the use of lithium acetylides as the alkyne source. chegg.com This approach, catalyzed by a palladium complex like Pd[P(tBu)₃]₂, can proceed rapidly at room temperature and tolerates a variety of sensitive functional groups. chegg.com The reaction of this compound with various lithium acetylides would be expected to produce a range of substituted benzyl alkynes, which are valuable intermediates in pharmaceuticals and materials science. chegg.com

| Entry | Lithium Acetylide Partner | Catalyst | Solvent | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Lithium phenylacetylide | Pd[P(tBu)₃]₂ (5 mol%) | THF | 10 min | Substituted 1,3-diphenylpropyne | 98 |

| 2 | Lithium (trimethylsilyl)acetylide | Pd[P(tBu)₃]₂ (5 mol%) | THF | 10 min | Substituted trimethylsilyl-propyne | 95 |

| 3 | Lithium (cyclohexylethynyl)lithium | Pd[P(tBu)₃]₂ (5 mol%) | THF | 10 min | Substituted cyclohexyl-propyne | 91 |

| 4 | Lithium (1-hexynyl)lithium | Pd[P(tBu)₃]₂ (5 mol%) | THF | 10 min | Substituted non-1-yne derivative | 93 |

Data derived from methodologies developed for general benzyl bromides. chegg.com

The classic Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org The direct application of this reaction to benzyl halides is not as common as with aryl halides. However, "Heck-type" reactions involving benzyl halides have been developed. These often proceed through different mechanistic pathways than the standard Pd(0)/Pd(II) cycle involving β-hydride elimination.

One such pathway involves the palladium-catalyzed reaction of benzyl bromides with diazoesters to produce α,β-diarylacrylates with high E-selectivity. harvard.eduwikipedia.org Another variation involves a palladium-catalyzed cross-coupling with sulfoxonium ylides, which act as carbene precursors. masterorganicchemistry.com These reactions typically involve the oxidative addition of the benzyl bromide to Pd(0), followed by the formation of a palladium-carbene complex, migratory insertion of the benzyl group, and subsequent elimination to form the alkene product. harvard.edumasterorganicchemistry.com

| Entry | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Methyl α-phenyldiazoacetate | Pd₂(dba)₃ / PPh₃ | K₂CO₃ | Toluene (B28343) | (E)-α,β-diarylacrylate | ~70-90 |

| 2 | Ethyl 2-(dimethyl-λ⁴-sulfanylidene)acetate | Pd₂(dba)₃ / P(2-furyl)₃ | LiOtBu | Dioxane | Trisubstituted alkene | 76 |

| 3 | Styrene (in situ generated) | Pd(OAc)₂ / dppp | KOAc | DMSO | Stilbene derivative | ~46-76 |

Yields are representative of published results for analogous benzyl bromide substrates. harvard.edumasterorganicchemistry.com

Functionalization of the Phenoxymethyl Group

The phenoxymethyl group in this compound is chemically robust but offers several avenues for further transformation. These reactions primarily involve the ether linkage or the two associated aromatic rings.

Ether Cleavage : The aryl ether linkage can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃). organic-chemistry.org This reaction would break the C-O bond, yielding a phenol (B47542) and a benzyl halide. Given the structure, cleavage would likely produce 4-(bromomethyl)phenol (B1630418) and bromobenzene.

Directed Ortho-Metalation (DoM) : The ether oxygen can serve as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the phenoxy ring by a strong base like n-butyllithium. youtube.commasterorganicchemistry.com The resulting aryllithium species can then be quenched with various electrophiles (e.g., CO₂, I₂, aldehydes), allowing for selective functionalization at the position adjacent to the ether linkage.

Mechanistic Studies of Key Transformations of this compound

The mechanisms of the palladium-catalyzed cross-coupling reactions involving the bromomethyl group are well-established for the broader class of benzyl halides.

Suzuki-Miyaura Coupling Mechanism : The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov This is followed by transmetalation, where the organic group from the activated boronic acid (in the form of a borate (B1201080) anion) is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, where the two organic fragments are coupled to form the new C-C bond, regenerating the Pd(0) catalyst. nih.govpearson.com

Sonogashira Coupling Mechanism : The copper-free Sonogashira mechanism also starts with the oxidative addition of the benzyl bromide to Pd(0). A terminal alkyne is deprotonated by a base to form an acetylide. In some protocols, a pre-formed lithium acetylide is used. chegg.com This acetylide then engages in transmetalation with the Pd(II) complex. Reductive elimination from the resulting diorganopalladium(II) species yields the alkyne product and the Pd(0) catalyst. lookchem.com

Heck-Type Reaction Mechanism : The mechanism for Heck-type reactions of benzyl bromides can vary. For couplings with diazo compounds, the cycle involves: 1) oxidative addition of the benzyl bromide to Pd(0); 2) reaction with the diazo compound to form a palladium-carbene complex; 3) migratory insertion of the benzyl group onto the carbene carbon; and 4) β-hydride elimination to release the final alkene product and regenerate the Pd(0) catalyst. harvard.edu This pathway avoids the traditional syn-addition and β-hydride elimination steps of the classic Heck reaction on the initial substrate.

Spectroscopic and Structural Elucidation Methodologies for 1 Bromomethyl 4 Phenoxymethyl Benzene

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton NMR Spectroscopic Analysis

In a Proton (¹H) NMR spectrum of 1-(bromomethyl)-4-(phenoxymethyl)benzene, the hydrogen atoms, or protons, each produce a signal corresponding to their unique chemical environment. The spectrum would be characterized by distinct signals for the benzylic protons, the methyleneoxy protons, and the aromatic protons of the two benzene (B151609) rings.

The protons of the bromomethyl group (-CH₂Br) are expected to appear as a sharp singlet at approximately 4.5 ppm. This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. Similarly, the protons of the phenoxymethyl (B101242) bridge (-OCH₂-) would also produce a singlet, anticipated around 5.1 ppm, influenced by the deshielding oxygen atom and the aromatic ring.

The aromatic region of the spectrum, typically between 6.8 and 7.5 ppm, would be more complex. The phenoxy group's protons would likely present as a multiplet, integrating to five protons. The 1,4-disubstituted benzene ring is expected to show a characteristic pattern of two doublets, each integrating to two protons, due to the coupling between adjacent protons on the ring.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent at 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.40 | d | 2H | Aromatic (H-2', H-6') |

| ~7.35 | d | 2H | Aromatic (H-3', H-5') |

| ~7.30 | t | 2H | Aromatic (phenoxy H-meta) |

| ~7.00 | t | 1H | Aromatic (phenoxy H-para) |

| ~6.95 | d | 2H | Aromatic (phenoxy H-ortho) |

| ~5.08 | s | 2H | -OCH₂- |

Note: 'd' denotes doublet, 't' denotes triplet, 's' denotes singlet. Prime notation (') distinguishes the protons on the bromomethyl-substituted ring.

Carbon-13 NMR Spectroscopic Analysis

A Carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 12 distinct signals would be expected, as some carbons are chemically equivalent.

The carbon of the bromomethyl group (-CH₂Br) is predicted to have a signal around 33 ppm. The methyleneoxy carbon (-OCH₂-) would appear further downfield, typically in the 69-70 ppm range. The aromatic carbons will produce signals between approximately 114 and 158 ppm. The carbon atom attached to the oxygen of the phenoxy group is expected to be the most downfield among the aromatic signals.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent at 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~158.5 | Phenoxy C-1 |

| ~138.0 | C-4' |

| ~137.5 | C-1' |

| ~129.6 | Aromatic CH |

| ~129.4 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~121.5 | Aromatic CH |

| ~115.0 | Aromatic CH |

| ~69.8 | -OCH₂- |

Note: Prime notation (') distinguishes the carbons on the bromomethyl-substituted ring.

Two-Dimensional NMR Techniques for Connectivity Determination

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, confirming, for example, the connectivity within the aromatic rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

Infrared Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A strong, sharp band is expected in the 1240-1250 cm⁻¹ region, which is characteristic of the C-O-C asymmetric stretching of the aryl ether group. The presence of the aromatic rings would be confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. The C-H bonds of the methylene (B1212753) groups (-CH₂-) would show stretching vibrations in the 2850-2960 cm⁻¹ region. Finally, the C-Br bond of the bromomethyl group would produce a characteristic absorption in the fingerprint region, typically around 600-700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3030-3100 | C-H Stretch | Aromatic |

| 2870-2960 | C-H Stretch | Methylene (-CH₂-) |

| 1580-1600 | C=C Stretch | Aromatic Ring |

| 1485-1510 | C=C Stretch | Aromatic Ring |

| ~1245 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |

| 690 & 750 | C-H Bending (out-of-plane) | Monosubstituted Ring |

| ~820 | C-H Bending (out-of-plane) | 1,4-Disubstituted Ring |

Mass Spectrometric Approaches for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₄H₁₃BrO, corresponding to a monoisotopic mass of approximately 276.015 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity, one at m/z 276 and the other at m/z 278. This characteristic M/M+2 isotopic pattern is definitive for the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the loss of the bromine atom to give a peak at m/z 197 (M-Br)⁺, which would correspond to the stable benzyl-type carbocation. Another significant fragmentation would be the cleavage of the ether bond, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), and a peak at m/z 107 for the phenoxy fragment.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure |

|---|---|

| 276/278 | [C₁₄H₁₃BrO]⁺ (Molecular Ion, M⁺) |

| 197 | [C₁₄H₁₃O]⁺ |

| 183 | [C₇H₆Br]⁺ |

| 107 | [C₆H₅O+H]⁺ |

UV-Visible Spectroscopic Characterization of Aromatic Moieties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing chromophores like aromatic rings. This compound contains two benzene rings, which are expected to produce characteristic absorptions in the ultraviolet region.

The spectrum would likely show two main absorption bands. The first, more intense band, corresponding to the π → π* transitions of the aromatic systems, would be expected around 220-230 nm. A second, less intense band, representing the "benzenoid" fine-structured absorptions, would typically appear around 260-275 nm. The exact position (λ_max) and intensity of these absorptions can be influenced by the substituents on the benzene rings.

Table 5: Predicted UV-Visible Absorption Maxima for this compound (Predicted for a non-polar solvent like Hexane (B92381) or Cyclohexane)

| λ_max (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~225 | π → π* | Phenyl & Substituted Phenyl Rings |

X-ray Crystallographic Analysis for Solid-State Structure Determination

An exhaustive search of publicly available crystallographic databases and the scientific literature indicates that, to date, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and precise atomic coordinates, are not available.

In the absence of direct experimental data, an informed hypothesis regarding the molecular conformation and crystal packing of this compound can be formulated by examining the known crystal structures of closely related compounds. A pertinent analogue for this analysis is 1,4-bis(bromomethyl)benzene (B118104), for which crystallographic data has been published. iucr.orgnih.gov

Theoretical Considerations and Comparative Analysis:

Based on the analysis of related structures, such as 1,4-bis(bromomethyl)benzene, the solid-state packing of the title compound is likely to be significantly influenced by weak intermolecular interactions. iucr.orgresearchgate.net In the crystal structure of 1,4-bis(bromomethyl)benzene, molecules are connected through Br···Br interactions, forming layered structures. iucr.org Similar halogen···halogen interactions, as well as C-H···Br and potential C-H···π interactions, would be expected to play a crucial role in the crystal packing of this compound. researchgate.netnih.gov

The presence of the phenoxymethyl group introduces additional possibilities for intermolecular forces, including π-π stacking between the phenyl rings and C-H···O hydrogen bonds. The interplay between these various weak forces would dictate the final three-dimensional arrangement of the molecules in the crystal lattice.

Crystallographic Data for a Related Compound:

To provide a contextual framework, the crystallographic data for a monoclinic polymorph of 1,4-bis(bromomethyl)benzene is presented in the table below. iucr.org It is important to reiterate that this data is for a related, but different, compound and serves only as a basis for theoretical comparison.

Interactive Table: Crystal Data for 1,4-bis(bromomethyl)benzene iucr.org

| Parameter | Value |

| Chemical Formula | C₈H₈Br₂ |

| Formula Weight | 263.96 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7424 (7) |

| b (Å) | 4.6275 (4) |

| c (Å) | 10.8189 (9) |

| β (°) | 98.885 (1) |

| Volume (ų) | 432.43 (6) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 2.027 |

Further research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound is required to definitively determine its solid-state structure and to verify the nature and extent of the intermolecular interactions that govern its crystal packing.

Computational Chemistry and Theoretical Investigations of 1 Bromomethyl 4 Phenoxymethyl Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For 1-(bromomethyl)-4-(phenoxymethyl)benzene, these calculations reveal key electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground state properties of this compound can be accurately predicted. These calculations can determine optimized molecular geometry, including bond lengths and angles, providing a detailed three-dimensional structure.

Illustrative Data Table: Calculated Ground State Properties of this compound using DFT

| Property | Predicted Value |

| Optimized Energy (Hartree) | Value would be generated from calculation |

| Dipole Moment (Debye) | Value would be generated from calculation |

| C(benzylic)-Br Bond Length (Å) | ~1.95 - 1.98 |

| C-O-C Bond Angle (°) | ~118 - 120 |

| Mulliken Charge on C(benzylic) | Positive value, e.g., +0.15 to +0.25 |

| Mulliken Charge on Br | Negative value, e.g., -0.10 to -0.20 |

Note: The values in this table are illustrative and represent typical ranges expected from DFT calculations on similar molecules.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide another avenue for exploring the electronic structure from first principles. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and benzene (B151609) rings. Conversely, the LUMO is anticipated to have significant contributions from the antibonding σ* orbital of the C-Br bond. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. These calculations are crucial for understanding the electronic transitions and potential photochemical behavior of the molecule. idpublications.org

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| LUMO+1 | Value would be generated from calculation | Phenyl rings (π) |

| LUMO | Value would be generated from calculation | Benzylic C-Br bond (σ) |

| HOMO | Value would be generated from calculation | Phenoxymethyl (B101242) and bromomethyl-substituted rings (π) |

| HOMO-1 | Value would be generated from calculation | Phenyl rings (π) |

| HOMO-LUMO Gap | Difference between HOMO and LUMO energies | - |

Note: The values and localizations in this table are hypothetical, based on theoretical principles for this type of molecule.

Conformational Analysis and Energy Minimization Studies

The flexibility of this compound, particularly around the ether linkage and the bromomethyl group, allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can be used to perform a systematic search of the potential energy surface by rotating the key dihedral angles, such as the C-O-C-C and C-C-C-Br angles. For each conformation, a geometry optimization is performed to find the nearest local energy minimum. Studies on diaryl ethers and other flexible aromatic compounds have shown that multiple stable or low-energy conformers can exist. mdpi.commdpi.com The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The global minimum energy conformation represents the most likely structure of the molecule in its ground state. These studies are vital for understanding how the molecule's shape influences its interactions and properties. rsc.org

Prediction of Reactivity and Reaction Pathways Through Computational Modeling

Computational modeling is an invaluable tool for predicting the reactivity of this compound and elucidating potential reaction mechanisms. The benzylic bromide moiety is a key reactive site. quora.com Theoretical studies can model nucleophilic substitution reactions (both SN1 and SN2 pathways) at the benzylic carbon.

By calculating the activation energies and geometries of the transition states, researchers can predict the preferred reaction pathway. For an SN2 reaction, the model would show the incoming nucleophile attacking the carbon atom opposite the bromine atom. For an SN1 pathway, the model would focus on the stability of the resulting benzylic carbocation, which is expected to be stabilized by resonance with the attached benzene ring. youtube.com Computational studies on the reactivity of benzyl (B1604629) bromides have shown that the reaction mechanism can be influenced by the nucleophile and solvent conditions. researchgate.net Additionally, modeling can predict the sites most susceptible to electrophilic aromatic substitution on the phenyl rings.

Theoretical Studies on Intramolecular Interactions and Stability

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to identify and characterize these weak interactions. mdpi.com QTAIM analysis can reveal bond critical points between non-bonded atoms, providing evidence for stabilizing interactions. NBO analysis can quantify the energetic contribution of these interactions, such as hyperconjugation, which contributes to the stability of certain conformations. Understanding these subtle intramolecular forces is crucial for a complete picture of the molecule's structure and energy landscape. researchgate.net

Synthetic Utility and Applications of 1 Bromomethyl 4 Phenoxymethyl Benzene in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of a labile bromine atom and an ether-linked phenyl group on a central benzene (B151609) ring endows 1-(Bromomethyl)-4-(phenoxymethyl)benzene with the characteristics of a valuable intermediate in multi-step organic syntheses. The bromomethyl group serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions, while the phenoxymethyl (B101242) moiety can influence the electronic properties of the benzene ring and provide a structural motif for larger, more intricate molecules.

One of the primary applications of this compound is in the introduction of the 4-(phenoxymethyl)benzyl moiety into a target structure. This can be a crucial step in the synthesis of biologically active compounds, functional materials, and complex natural product analogues. The ether linkage is generally stable under a variety of reaction conditions, allowing for selective transformations at the bromomethyl position without disturbing the rest of the molecule.

A common synthetic route to this compound itself involves the reaction of phenol (B47542) with 1-bromo-4-(bromomethyl)benzene. chemicalbook.com This straightforward synthesis makes the intermediate readily accessible for further transformations.

Precursor for the Derivatization of Functionalized Benzene Derivatives

The reactivity of the bromomethyl group in this compound makes it an excellent precursor for the synthesis of a diverse range of functionalized benzene derivatives. Nucleophilic substitution reactions are the most common transformations, allowing for the introduction of a wide variety of functional groups.

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Hydroxide (OH⁻) | Hydroxymethyl (-CH₂OH) | Pharmaceuticals, Fragrances |

| Alkoxides (RO⁻) | Alkoxymethyl (-CH₂OR) | Solvents, Protecting Groups |

| Cyanide (CN⁻) | Cyanomethyl (-CH₂CN) | Agrochemicals, Pharmaceuticals |

| Amines (RNH₂, R₂NH) | Aminomethyl (-CH₂NR₂) | Pharmaceuticals, Dyes |

| Thiolates (RS⁻) | Thiomethyl (-CH₂SR) | Materials Science, Agrochemicals |

| Azide (B81097) (N₃⁻) | Azidomethyl (-CH₂N₃) | Click Chemistry, Bioorthogonal Labeling |

These derivatization reactions significantly expand the synthetic utility of the parent compound, providing access to a library of substituted benzene derivatives with tailored properties for various applications. For instance, reaction with primary or secondary amines can lead to the formation of benzylamines, a common structural motif in many pharmaceutical agents.

Applications in the Construction of Novel Organic Scaffolds

The bifunctional nature of this compound makes it a suitable building block for the construction of novel and complex organic scaffolds. Its ability to react with various nucleophiles allows for its incorporation into larger, well-defined architectures, such as macrocycles and cage-like structures.

For example, reaction with bis-nucleophiles can lead to the formation of macrocyclic ethers or amines, where the 4-(phenoxymethyl)benzyl unit is a repeating structural element. These macrocycles can exhibit interesting host-guest properties and have potential applications in supramolecular chemistry and materials science. While direct examples with this compound are not abundant in readily available literature, the principle is well-established with similar bis(bromomethyl)benzene derivatives. For instance, 1,2,4,5-tetrakis(bromomethyl)benzene (B96394) is utilized in the regioselective alkylation to form tricyclic bis(aminal)s and in reactions with dithiols to yield cyclization products. researchgate.net This demonstrates the potential of bromomethyl-functionalized benzenes in building complex scaffolds.

Utilization in the Synthesis of Specific Target Molecules (e.g., related to other chemical research)

While specific, named target molecules synthesized directly from this compound are not extensively documented in publicly accessible literature, the utility of its structural motifs is evident in various areas of chemical research. The phenoxymethylbenzene core is a feature in some biologically active molecules and functional materials.

The related compound, 1-(bromomethyl)-4-methoxybenzene, is a known intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemicalbook.com This suggests that this compound could similarly serve as a precursor to target molecules where the phenoxy group is a desired structural feature, potentially influencing biological activity or material properties. The synthesis of complex pharmaceutical compounds often involves the use of benzene derivatives as precursors or intermediates. researchgate.net

Development of Polymeric Precursors and Monomers

The presence of the reactive bromomethyl group suggests that this compound could function as a monomer or a precursor for the synthesis of polymers. For instance, it could undergo polycondensation reactions with suitable difunctional nucleophiles to form polyesters, polyamides, or polyethers containing the phenoxymethylbenzene moiety in the polymer backbone.

Furthermore, the bromomethyl group can be converted to other polymerizable functionalities. For example, conversion to a vinyl or acrylate (B77674) group would allow for its participation in free-radical or controlled radical polymerization reactions. While direct polymerization of this compound is not widely reported, the use of similar benzene derivatives in polymer synthesis is a well-established field. Benzene itself is a fundamental raw material for the production of numerous polymers. drpress.org The incorporation of the phenoxymethyl group could impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, or specific optical properties.

Advanced Topics and Future Research Perspectives on 1 Bromomethyl 4 Phenoxymethyl Benzene

Emerging Methodologies for Selective Functionalization of Benzyl (B1604629) Bromides

The benzyl bromide moiety in 1-(bromomethyl)-4-(phenoxymethyl)benzene is a key site for chemical modification. Traditional SN2 reactions are commonplace; however, modern synthetic chemistry is continually evolving, offering more nuanced and selective methods for the functionalization of such motifs.

Recent advancements in catalysis have provided powerful tools for C-H bond functionalization, which can be conceptually extended to the benzylic position. researchgate.netrsc.orgsemanticscholar.org Metallaphotoredox catalysis, for instance, has emerged as a robust platform for the construction of a range of chemical bonds under mild conditions. rsc.orgsemanticscholar.org This dual catalytic approach, combining a transition metal catalyst with a photocatalyst, can enable the activation of benzylic C-H bonds, and by extension, offers new pathways for the transformation of pre-functionalized benzyl bromides. These methods could allow for the introduction of a wide array of functional groups, including aryl, vinyl, and alkyl moieties, with high degrees of selectivity and efficiency. semanticscholar.org

Electrochemical synthesis is another burgeoning field that offers a sustainable and oxidant-free approach to benzylic functionalization. researchgate.net Electrochemical methods can be employed for C(sp³)–H oxygenation, followed by substitution with various nucleophiles. researchgate.net Such strategies could be adapted for this compound to achieve transformations that are complementary to traditional methods.

Furthermore, the development of novel cross-coupling reactions continues to expand the toolkit for modifying benzyl halides. Palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides, for example, proceeds rapidly at room temperature and exhibits impressive functional group tolerance. nih.gov This highlights the potential for the selective alkynylation of this compound, opening doors to further click chemistry applications or the synthesis of complex molecular architectures.

A summary of emerging functionalization methodologies applicable to benzyl bromides is presented in the table below.

| Methodology | Description | Potential Application for this compound |

| Metallaphotoredox Catalysis | Dual catalytic system combining a transition metal and a photocatalyst for C-H bond activation and functionalization. rsc.orgsemanticscholar.org | Introduction of diverse aryl, vinyl, and alkyl groups at the benzylic position under mild conditions. |

| Electrochemical Synthesis | Use of electric current to drive chemical reactions, enabling oxidant-free functionalization. researchgate.net | Selective oxygenation or substitution at the benzylic position with a wide range of nucleophiles. |

| Novel Cross-Coupling Reactions | Development of new catalytic systems for the formation of C-C and C-heteroatom bonds. nih.gov | Rapid and selective alkynylation, arylation, or amination at the benzylic position with high functional group tolerance. |

Exploration of Novel Reactivity Patterns for this compound

Beyond conventional nucleophilic substitution, the unique electronic and structural features of this compound could be harnessed to explore novel reactivity patterns. The interplay between the electron-withdrawing benzyl bromide group and the electron-donating phenoxy group can influence the reactivity of the aromatic rings and the benzylic position.

One area of interest is the generation of benzyl radicals from benzyl bromides. These radicals can participate in a variety of transformations, including Giese-type additions to electron-deficient alkenes. semanticscholar.org Photochemical or radical-initiated processes could be employed to generate the corresponding radical from this compound, which could then be trapped by various radical acceptors to form new C-C bonds.

Furthermore, the possibility of engaging the phenoxy moiety in concert with the benzyl bromide functionality could lead to interesting intramolecular cyclization reactions, depending on the nature of the substituents on the phenoxy ring. Such reactions could provide access to novel heterocyclic scaffolds.

The development of metal-free reaction conditions for the transformation of benzyl halides also presents an intriguing research direction. For instance, the use of phosphonic acid and iodine has been shown to effect the dehalogenation of benzyl halides, and in the absence of iodine, electrophilic substitution reactions with electron-rich arenes can occur to form diarylmethanes. rsc.org Applying these conditions to this compound could lead to either reduction of the bromomethyl group or its use in Friedel-Crafts-type alkylations.

Integration into Flow Chemistry and Sustainable Synthesis Approaches

The synthesis and functionalization of benzyl bromides are well-suited for integration into continuous flow chemistry platforms. apolloscientific.co.ukunibestcn.comrsc.orgresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for scalability. unibestcn.comrsc.org

Photochemical benzylic brominations, which are often used to synthesize benzyl bromides, can be significantly improved by using flow reactors. rsc.orgresearchgate.net This approach allows for uniform irradiation of the reaction mixture, leading to higher efficiency and selectivity. rsc.org The synthesis of this compound itself could be optimized using such a continuous flow setup.

Sustainable synthesis is a key focus of modern chemistry, and the use of greener solvents and catalytic systems is paramount. Research into the use of benign solvents like polyethylene (B3416737) glycol (PEG) in combination with catalytic systems like KI/K2CO3 for the synthesis of benzyl phosphonates from benzyl halides showcases a move towards more environmentally friendly protocols. frontiersin.org Similarly, palladium-catalyzed carbonylation of benzyl derivatives in the absence of halogen and base additives presents a more sustainable route to valuable arylacetates. rsc.org Adapting such sustainable methodologies for the transformation of this compound is a promising area for future research.

| Advantage of Flow Chemistry | Relevance to this compound |

| Enhanced Safety | Allows for the safe handling of hazardous reagents and intermediates in small, controlled volumes. |

| Improved Heat and Mass Transfer | Leads to better reaction control, higher yields, and fewer side products. |

| Precise Control of Reaction Parameters | Enables fine-tuning of temperature, pressure, and residence time for optimal outcomes. |

| Scalability | Facilitates the production of larger quantities of material by running the reactor for longer periods. researchgate.net |

| Telescoped Synthesis | Allows for the integration of multiple reaction steps, reducing waste and improving efficiency. acs.org |

Potential as a Modular Building Block in Supramolecular Chemistry Research

The bifunctional nature of this compound makes it an attractive candidate as a modular building block in supramolecular chemistry. wikipedia.orgscience.govutwente.nlrsc.org Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. science.gov

The benzyl bromide end of the molecule can be readily functionalized to introduce a variety of recognition motifs, such as hydrogen bonding donors or acceptors, metal-coordinating ligands, or other groups capable of specific intermolecular interactions. The phenoxy end, with its aromatic ring, can participate in π-π stacking and other aromatic-aromatic interactions, which are crucial in the self-assembly of supramolecular architectures. acs.org

By strategically modifying the benzyl bromide group, this compound derivatives could be designed to self-assemble into a variety of supramolecular structures, such as capsules, cages, or polymers. science.govrsc.org These structures could have applications in areas such as molecular recognition, sensing, and drug delivery. The modularity of this building block would allow for the systematic variation of its structure to fine-tune the properties of the resulting supramolecular assembly. utwente.nl

Synergistic Research with Other Interdisciplinary Fields in Chemical Sciences

The unique properties of this compound and its derivatives create opportunities for synergistic research with other interdisciplinary fields.

In materials science , derivatives of this compound could be incorporated into polymers to modify their properties. For example, the introduction of the phenoxymethylbenzene moiety could enhance the thermal stability or alter the optical properties of a polymer. The benzyl bromide group provides a convenient handle for grafting these molecules onto polymer backbones or for use as a cross-linking agent.

In medicinal chemistry , the phenoxymethylbenzene scaffold is found in a number of biologically active molecules. The ability to selectively functionalize the benzyl bromide position of this compound could be used to generate libraries of compounds for biological screening. This could lead to the discovery of new drug candidates with improved efficacy or novel mechanisms of action. Aromatic compounds, in general, form the backbone of many pharmaceuticals. researchgate.netijrar.org

The intersection of organic synthesis, supramolecular chemistry, and materials science will be crucial for unlocking the full potential of this compound as a versatile chemical entity. Future research in these areas will undoubtedly lead to new and exciting applications for this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 1-(bromomethyl)-4-(phenoxymethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 4-(phenoxymethyl)toluene using bromine (Br₂) with Lewis acid catalysts like AlCl₃ or FeBr₃. Alternatively, palladium-catalyzed coupling of 4-bromobenzyl derivatives with phenoxymethyl precursors is effective. Reaction optimization includes:

- Temperature : Bromination typically occurs at 0–25°C to minimize side reactions.

- Catalyst Loading : 10–15 mol% Pd(PPh₃)₄ for coupling reactions.

- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (dichloromethane/hexane) yields >90% purity .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct peaks for bromomethyl (δ 4.3–4.5 ppm) and phenoxymethyl (δ 5.1–5.3 ppm) groups. ¹³C NMR confirms aromatic and aliphatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 263.12 (C₁₃H₁₁BrO⁺) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (if crystalline) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO, THF) and chlorinated solvents (dichloromethane). Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | >50 |

| DMSO | >40 |

| THF | 30–35 |

| Dichloromethane | >60 |

| Use sonication or gentle heating (40–50°C) to enhance dissolution. Avoid water due to hydrolysis risk . |

Advanced Research Questions

Q. How can researchers design coupling reactions using this compound as a key intermediate?

- Methodological Answer : The bromomethyl group is reactive in nucleophilic substitutions (e.g., with amines, thiols) or Suzuki-Miyaura couplings. Example protocol:

- Suzuki Coupling : Combine 1 eq. compound, 1.2 eq. arylboronic acid, 5 mol% Pd(dppf)Cl₂, 2 eq. K₂CO₃ in THF/H₂O (3:1). Heat at 80°C for 12 h. Monitor via TLC (hexane/EA 4:1). Isolate via extraction and silica gel chromatography .

Q. What strategies mitigate byproduct formation during bromomethylation of 4-(phenoxymethyl)toluene?

- Methodological Answer : Common byproducts include di-brominated derivatives or ether cleavage products. Mitigation steps:

Q. How can computational modeling guide the optimization of this compound’s reactivity in polymer synthesis?

- Methodological Answer : Tools like UCSF Chimera model steric and electronic effects:

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies arise from solvent purity (anhydrous vs. technical grade) or catalyst activity. Reproducibility protocol:

- Standardize Reagents : Use freshly distilled DMF and Pd catalysts stored under N₂.

- Monitor Reaction Progress : In-line IR spectroscopy tracks bromine consumption.

Compare yields under inert vs. ambient conditions to identify O₂ sensitivity .

Applications in Academic Research

Q. How is this compound applied in developing fluorescent probes for cellular imaging?

- Methodological Answer : The phenoxymethyl group enhances π-conjugation, enabling aggregation-induced emission (AIE). Functionalize the bromomethyl site with pyrene or tetraphenylethene (TPE) derivatives. Example:

Q. What role does this compound play in synthesizing liquid crystalline polymers?

- Methodological Answer : It acts as a mesogenic monomer. Polymerization with diols (e.g., 4,4'-biphenol) via SN2 reactions produces polyethers with smectic phases. Characterize phase transitions via DSC (heating rate 10°C/min) and POM (textures at 150–200°C) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood.

- Storage : Keep in amber vials at 2–8°C under N₂ to prevent degradation.

- Spill Management : Neutralize with 10% NaHCO₃, then adsorb with vermiculite.

LC₅₀ (rat, oral): 450 mg/kg; dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.